Galanganone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H36O6 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

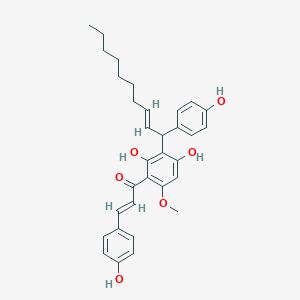

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C32H36O6/c1-3-4-5-6-7-8-9-10-26(23-14-18-25(34)19-15-23)30-28(36)21-29(38-2)31(32(30)37)27(35)20-13-22-11-16-24(33)17-12-22/h9-21,26,33-34,36-37H,3-8H2,1-2H3/b10-9+,20-13+ |

InChI Key |

FKJLOLGRGDUOPS-RUWBGJHDSA-N |

Isomeric SMILES |

CCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |

Canonical SMILES |

CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Aromatic Architecture of Galanganone A: A Technical Guide

For Immediate Release

[City, State] – [Date] – Deep within the rhizomes of Alpinia galanga, a plant revered in traditional medicine and culinary arts, lies a unique molecular entity: Galanganone A. This novel chalcone (B49325), distinguished by its long-chain alkylphenol moiety, presents a compelling subject for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside the experimental methodologies crucial for its study.

Chemical Structure and Properties of this compound

This compound is a chalcone derivative, a class of compounds known for their diverse biological activities. What sets this compound apart is the presence of a long-chain alkylphenol group, a feature that contributes to its unique physicochemical properties and potential biological interactions. The definitive structure was elucidated through extensive spectroscopic analysis.

Chemical Structure of this compound:

(A definitive chemical structure image for this compound is not available in the public domain at this time. The primary research article would contain the authoritative representation.)

Molecular Formula: C32H36O5[1]

Molecular Weight: 500.63 g/mol [1]

The structural framework of this compound consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, characteristic of the chalcone backbone. One of these rings is substituted with a long alkyl chain attached to a phenol (B47542) group. The precise connectivity and stereochemistry of this long-chain alkylphenol group are critical determinants of its biological function and were established through advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following sections detail the methodologies employed in its discovery and structural elucidation, providing a roadmap for researchers seeking to work with this compound.

Isolation of this compound

The journey to obtaining pure this compound begins with the extraction of bioactive compounds from the rhizomes of Alpinia galanga.

Experimental Workflow for Isolation:

Caption: Isolation workflow for this compound.

A detailed protocol for the isolation of chalcones from Alpinia galanga typically involves the following steps:

-

Extraction: The air-dried and powdered rhizomes of Alpinia galanga are extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The chalcones are typically found in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Further purification is achieved using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The determination of the precise chemical structure of this compound relies on a combination of spectroscopic techniques.

Key Spectroscopic Data:

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons of the chalcone backbone, a long alkyl chain, and phenolic hydroxyl groups. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, olefinic carbons, and carbons of the long alkyl chain. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations that establish the connectivity between protons and carbons, confirming the chalcone framework and the attachment and structure of the long-chain alkylphenol substituent. |

| High-Resolution Mass Spectrometry (HR-MS) | Provides the exact mass of the molecule, allowing for the determination of the molecular formula. |

Note: Specific chemical shift values (δ) in ppm and coupling constants (J) in Hz from ¹H and ¹³C NMR, as well as detailed mass fragmentation patterns, would be available in the primary research publication.

Biological Activity and Signaling Pathways

While the full spectrum of biological activities of this compound is still under investigation, chalcones as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The unique long-chain alkylphenol moiety of this compound may confer novel biological activities or enhance existing ones.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. The logical workflow for such an investigation is outlined below.

Workflow for Biological Activity Screening:

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound represents a fascinating addition to the diverse family of natural products derived from Alpinia galanga. Its unique chemical structure, characterized by a chalcone core coupled with a long-chain alkylphenol, opens up new avenues for research in medicinal chemistry and drug discovery. The detailed experimental protocols provided herein serve as a foundational guide for scientists aiming to isolate, characterize, and evaluate the biological potential of this intriguing molecule. Future studies are warranted to fully uncover the pharmacological profile of this compound and to explore its potential as a lead compound for the development of novel therapeutic agents.

References

Unveiling Galanganone A: A Novel Chalcone from Alpinia galanga

For Immediate Release

A novel bioactive compound, Galanganone A, has been discovered and isolated from the rhizomes of Alpinia galanga, a plant widely used in traditional medicine and Southeast Asian cuisine. This discovery adds to the rich phytochemical profile of Alpinia galanga and opens new avenues for research into its therapeutic potential. This compound is classified as a chalcone (B49325), a class of flavonoids known for their diverse biological activities.[1][2]

Discovery and Origin

This compound was first reported as one of three new chalcones, alongside Galanganones B and C, isolated from the rhizomes of Alpinia galanga.[3] These compounds are unique in that they feature a long-chain alkylphenol moiety, a structural characteristic not previously seen in chalcones.[3] The discovery was the result of a research program focused on identifying novel bioactive compounds from the genus Alpinia.[3] The empirical formula of this compound has been established as C₃₂H₃₆O₆.

Alpinia galanga, the natural source of this compound, is a perennial herb belonging to the ginger family (Zingiberaceae). It is native to Southeast Asia and has a long history of use in traditional medicine for treating a variety of ailments.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1922129-42-7 | |

| Molecular Formula | C₃₂H₃₆O₆ | |

| Molecular Weight | 516.6 g/mol | |

| Appearance | Light yellow amorphous solid |

Experimental Protocols

Isolation of this compound

The isolation of this compound, as described in its discovery, involves a multi-step process combining extraction and chromatography techniques. The following is a generalized protocol based on the initial report:

-

Extraction:

-

Dried and powdered rhizomes of Alpinia galanga are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step helps to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which is likely to contain chalcones, is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation:

-

The purified compound's structure is then determined using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

-

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are still under investigation, its classification as a chalcone suggests potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The mode of action for chalcones often involves the modulation of various cellular signaling pathways.

As direct research on this compound's signaling pathways is not yet available, we can infer potential mechanisms from the broader class of chalcones.

Figure 1. Potential signaling pathways modulated by chalcones like this compound.

The diagram above illustrates plausible signaling pathways that this compound might influence, based on the known activities of other chalcones. These include the NF-κB and MAPK pathways, which are central to inflammation, and the Nrf2 pathway, which is a key regulator of the antioxidant response. Furthermore, many chalcones have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Experimental Workflow

The general workflow for the discovery and initial characterization of a novel natural product like this compound is depicted below.

Figure 2. General experimental workflow for the isolation and characterization of this compound.

Future Directions

The discovery of this compound presents an exciting opportunity for further research. Future studies should focus on:

-

Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for extensive biological testing.

-

Biological Activity: A thorough investigation of its anti-inflammatory, antioxidant, anticancer, and other potential therapeutic properties using in vitro and in vivo models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand the relationship between its chemical structure and biological activity, which could lead to the development of more potent and selective therapeutic agents.

The identification of this compound from Alpinia galanga underscores the importance of natural products as a source of novel chemical entities for drug discovery and development.

References

Biosynthesis Pathway of Galangin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of galangin (B1674397), a flavonol predominantly found in the rhizomes of Alpinia galanga (galangal). The biosynthesis of galangin originates from the general phenylpropanoid pathway, branching into the flavonoid biosynthesis pathway. This document details the enzymatic steps, precursor molecules, and key intermediates involved in the formation of the characteristic C6-C3-C6 backbone of galangin. Quantitative data on metabolite concentrations are summarized, and detailed experimental protocols for the key enzymes and for the quantification of galangin are provided. Additionally, a schematic representation of the biosynthetic pathway is presented to facilitate a clear understanding of the metabolic cascade. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural product biosynthesis and its potential applications.

Introduction

Galangin is a naturally occurring flavonol, a class of flavonoids, known for its various biological activities. It is abundantly found in plants such as Alpinia officinarum (lesser galangal) and is a significant component of the rhizome of Alpinia galanga. The biosynthesis of galangin is a multi-step process that begins with the shikimate pathway, leading to the formation of the aromatic amino acid L-phenylalanine. This is followed by the general phenylpropanoid pathway and subsequently the flavonoid biosynthesis pathway, which culminates in the formation of various flavonoid scaffolds, including flavonols like galangin. Understanding the intricacies of this biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of galangin and for the development of novel therapeutic agents.

The Biosynthesis Pathway of Galangin

The biosynthesis of galangin is a well-defined pathway that involves a series of enzymatic reactions, starting from the primary metabolite L-phenylalanine. The pathway can be broadly divided into two major parts: the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.

General Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for a wide range of secondary metabolites, including flavonoids. This part of the pathway involves three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is the first committed step in the phenylpropanoid pathway.

-

Cinnamate-4-hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA.

Flavonoid Biosynthesis Pathway

The flavonoid biosynthesis pathway utilizes p-coumaroyl-CoA and malonyl-CoA (derived from primary metabolism) to construct the characteristic C6-C3-C6 flavonoid skeleton. The key enzymes leading to the formation of galangin are:

-

Chalcone (B49325) Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Flavanone 3-hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol (B1209521).

-

Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of dihydrokaempferol to yield the flavonol, galangin.

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthesis pathway of Galangin from L-Phenylalanine.

Quantitative Data

| Parameter | Value | Plant/Tissue | Method | Reference |

| Galangin Content | 7.67 ± 0.36 mg/g dry weight | Alpinia galanga rhizome | HPTLC | |

| Total Flavonoid Content | 10.55 mg QE/g dried extract | Alpinia galanga rhizome (ethanolic extract) | Colorimetric assay | |

| Flavonoid Secretory Cell Density | 2.24 ± 1.44 cells/mm² | Alpinia galanga rhizome | Histochemical analysis | |

| Gene Expression of Flavonoid Biosynthesis Enzymes (CHS, CHI, F3H, FLS, ANS) | 27 unigenes identified | Alpinia oxyphylla (fruit, root, leaf) | Transcriptome analysis |

QE: Quercetin Equivalents

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of galangin biosynthesis. These protocols are based on established methods and may require optimization for specific applications in Alpinia galanga.

Extraction and Quantification of Galangin from Alpinia galanga Rhizome by HPLC

Objective: To extract and quantify the amount of galangin in Alpinia galanga rhizome.

Materials:

-

Dried rhizome powder of Alpinia galanga

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

Water (HPLC grade)

-

Galangin standard

-

HPLC system with a C18 column and UV detector

Protocol:

-

Extraction:

-

Accurately weigh about 1 g of dried rhizome powder.

-

Extract with 20 mL of methanol in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice more with fresh methanol.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of galangin in methanol at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted sample and determine the peak area of galangin.

-

Calculate the concentration of galangin in the sample using the calibration curve.

-

Chalcone Synthase (CHS) Activity Assay

Objective: To determine the enzymatic activity of Chalcone Synthase in a plant extract.

Materials:

-

Plant tissue (e.g., young leaves or rhizome of Alpinia galanga)

-

Extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol)

-

p-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Spectrophotometer

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

The reaction mixture (total volume 200 µL) should contain:

-

100 µL of crude enzyme extract

-

10 µL of 10 mM p-coumaroyl-CoA

-

10 µL of 10 mM malonyl-CoA

-

80 µL of extraction buffer

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product (naringenin chalcone) with 200 µL of ethyl acetate (B1210297).

-

Evaporate the ethyl acetate and re-dissolve the residue in methanol.

-

-

Detection:

-

Measure the absorbance of the solution at the λmax of naringenin chalcone (around 370 nm).

-

Alternatively, the product can be quantified by HPLC.

-

Flavonol Synthase (FLS) Activity Assay

Objective: To determine the enzymatic activity of Flavonol Synthase in a plant extract.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10% glycerol, 2 mM ascorbate, and 10 mM β-mercaptoethanol)

-

Dihydrokaempferol (substrate)

-

2-oxoglutarate (co-substrate)

-

FeSO₄ (cofactor)

-

Ascorbate (cofactor)

-

Catalase

-

HPLC system

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Desalt the supernatant using a desalting column (e.g., Sephadex G-25).

-

-

Enzyme Assay:

-

The reaction mixture (total volume 100 µL) should contain:

-

50 µL of desalted enzyme extract

-

10 µL of 1 mM dihydrokaempferol (in methanol)

-

10 µL of 10 mM 2-oxoglutarate

-

10 µL of 5 mM FeSO₄

-

10 µL of 10 mM ascorbate

-

10 µL of 1 mg/mL catalase

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 2 M HCl and 100 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase and evaporate to dryness.

-

Re-dissolve the residue in methanol for HPLC analysis.

-

-

Detection:

-

Analyze the sample by HPLC as described in section 4.1 to quantify the amount of galangin produced.

-

Conclusion

The biosynthesis of galangin in plants is a complex but well-elucidated pathway that is of significant interest to researchers in natural product chemistry, metabolic engineering, and drug discovery. This technical guide has provided a detailed overview of the biosynthetic route from L-phenylalanine to galangin, summarized the available quantitative data, and presented detailed experimental protocols for the key steps in its analysis. While further research is needed to fully characterize the enzyme kinetics and regulatory mechanisms specific to Alpinia galanga, the information provided herein serves as a valuable resource for scientists and professionals working with this important medicinal plant and its bioactive compounds.

Physical and chemical properties of Galanganone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone A is a naturally occurring chalcone (B49325) isolated from the rhizomes of Alpinia galanga, a plant belonging to the ginger family (Zingiberaceae). Chalcones are a class of flavonoids recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆O₆ | [1] |

| Molecular Weight | 516.62 g/mol | [1] |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

Further research is required to determine the specific details of the appearance, melting point, and quantitative solubility of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| - | - | - | - |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| - | - |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data of this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λmax nm) |

| IR | - |

| UV-Vis | - |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| - | - |

Detailed experimental data for NMR, IR, UV-Vis, and Mass Spectrometry of this compound are not currently available in the public domain and represent a significant data gap for this compound.

Experimental Protocols

Isolation of this compound from Alpinia galanga

The following protocol outlines a general method for the isolation of compounds from Alpinia galanga rhizomes, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

-

Preparation of Plant Material: Fresh rhizomes of Alpinia galanga are collected, washed, shade-dried, and then pulverized into a coarse powder.

-

Extraction: The powdered rhizomes are subjected to Soxhlet extraction with methanol (B129727) for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction of secondary metabolites.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the polarity being increased by increasing the percentage of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions showing the presence of this compound are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then confirmed using various spectroscopic techniques (NMR, MS, IR, UV).

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader biological activities of extracts from Alpinia galanga and related flavonoids suggest potential therapeutic applications. Extracts of Alpinia galanga have been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]

The anticancer effects of related compounds, such as galangin, are reported to be mediated through the regulation of several key signaling pathways.[1] It is plausible that this compound may exert its biological effects through similar mechanisms.

Potential Signaling Pathways Modulated by this compound

Caption: Plausible signaling pathways modulated by this compound.

Further in vitro and in vivo studies are necessary to elucidate the specific biological activities of this compound and to confirm its mechanism of action and the signaling pathways involved.

Conclusion and Future Directions

This compound is a promising natural product with a chemical structure that suggests potential biological activity. However, a comprehensive understanding of its physical, chemical, and biological properties is currently limited by the lack of available experimental data. This guide highlights the existing knowledge and underscores the significant data gaps that need to be addressed. Future research should focus on:

-

The complete spectroscopic characterization of this compound.

-

Determination of its physicochemical properties, such as melting point and solubility.

-

Detailed investigation of its biological activities using a range of in vitro and in vivo models.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and for advancing its development as a potential lead compound in drug discovery programs.

References

- 1. Insights into the anticancer effects of galangal and galangin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galangin reduces vascular endothelial cell dysfunction via Heme oxygenase-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Effects of dietary flavonoids on major signal transduction pathways in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Galanganone A: An Overview of a Promising Chalcone

For Immediate Release

This technical guide provides a summary of the currently available information on Galanganone A, a natural compound isolated from the rhizomes of Alpinia galanga. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products.

Chemical and Physical Properties

This compound is classified as a chalcone, a type of flavonoid known for its diverse biological activities. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1922129-42-7 | [1] |

| Molecular Formula | C₃₂H₃₆O₆ | [1] |

| Molecular Weight | 516.62 g/mol | [1] |

Biological Context and Therapeutic Potential

This compound is derived from Alpinia galanga, a plant with a long history of use in traditional medicine.[2] Extracts of Alpinia galanga have been investigated for a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor activities.[1]

While specific in-depth studies on this compound are limited, the broader class of chalcones and related flavonoids from Alpinia galanga, such as galangin (B1674397), have been the subject of more extensive research. These studies can offer valuable insights into the potential mechanisms and applications of this compound.

Insights from Related Compounds: Galangin

Research into galangin, a structurally related flavonol also found in Alpinia galanga, has identified several key signaling pathways and cellular processes that may be relevant to the activity of this compound. It is important to note that the following information pertains to galangin and related extracts, and further research is required to determine if this compound exhibits similar properties.

Anti-inflammatory Activity

Studies on extracts from Alpinia galanga and the compound galangin have demonstrated notable anti-inflammatory effects. The proposed mechanisms often involve the modulation of key inflammatory pathways. For instance, galangin has been shown to inhibit the phosphorylation of ERK and NF-κB-p65 in lipopolysaccharide-activated macrophages, leading to a reduction in the production of pro-inflammatory mediators.

Anticancer Potential

Various compounds from Alpinia galanga have been investigated for their anticancer properties. Research on galangin suggests that it may induce apoptosis (programmed cell death) in cancer cells through the modulation of pathways such as the PI3K-Akt and MAPK signaling pathways.

Future Directions

The information available on this compound is currently limited. To fully understand its therapeutic potential, further investigation is warranted. Key areas for future research include:

-

In-depth biological screening: To elucidate the specific anti-inflammatory, anticancer, and other pharmacological activities of pure this compound.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

-

Preclinical and clinical studies: To evaluate the safety and efficacy of this compound in various disease models.

Due to the limited availability of specific experimental data for this compound, detailed experimental protocols and signaling pathway diagrams as requested cannot be provided at this time. The information presented here is based on the broader context of Alpinia galanga and related compounds. Researchers are encouraged to undertake further studies to specifically characterize the properties and mechanisms of this compound.

References

Unveiling the Biological Potential of Galanganone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone A, a diarylheptanoid isolated from the rhizomes of Alpinia galanga, belongs to a class of natural products that have garnered significant interest for their diverse pharmacological activities. While comprehensive biological screening data specifically for this compound remains limited in publicly accessible scientific literature, this technical guide consolidates the available information on the broader biological activities of Alpinia galanga extracts and related diarylheptanoids. This information can serve as a foundational resource for researchers initiating studies on this compound, providing insights into potential areas of investigation and methodologies that can be adapted for its screening.

It is crucial to note that the majority of the currently available research focuses on crude extracts of Alpinia galanga or more abundant compounds within the extract, such as galangin. Therefore, the biological activities reported herein should be considered as indicative of the potential of the plant source and the compound class, rather than specific, validated activities of this compound itself. Further dedicated studies are essential to elucidate the precise biological profile of this specific diarylheptanoid.

Biological Activities of Alpinia galanga Extracts and Diarylheptanoids

Extracts from Alpinia galanga have been traditionally used in various cultures for their medicinal properties.[1][2][3] Modern scientific investigations have explored a range of these activities, which are summarized below. These activities are attributed to the complex mixture of phytochemicals present in the rhizomes, including flavonoids, terpenoids, and diarylheptanoids.[1][4]

Antimicrobial Activity

Various extracts of Alpinia galanga have demonstrated inhibitory effects against a spectrum of microorganisms, including bacteria and fungi. The active compounds are believed to disrupt microbial cell membranes and interfere with essential cellular processes.

Anti-inflammatory Activity

Alpinia galanga extracts and isolated compounds have been reported to possess anti-inflammatory properties. The proposed mechanisms involve the inhibition of pro-inflammatory mediators. A study on a diarylheptanoid from lesser galangal (Alpinia officinarum) showed inhibition of proinflammatory mediators through the suppression of Mitogen-Activated Protein Kinase (MAPK) p44/42 and the transcription factor Nuclear Factor-kappa B (NF-κB).

Anticancer Activity

The cytotoxic and antitumor potential of Alpinia galanga extracts and their constituents have been investigated against various cancer cell lines. Diarylheptanoids, in particular, have been identified as contributing to these effects.

Future Directions for this compound Screening

Given the promising activities of the broader plant extract and related compounds, a systematic biological activity screening of purified this compound is warranted. The following experimental approaches, based on the activities observed for Alpinia galanga and other diarylheptanoids, are recommended.

Experimental Workflow for Biological Activity Screening

Caption: Proposed workflow for the biological activity screening of this compound.

Potential Signaling Pathways for Investigation

Based on studies of related compounds, the following signaling pathways could be relevant to the mechanism of action of this compound.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

While direct and extensive biological activity data for this compound is not yet available, the existing research on Alpinia galanga extracts and the broader class of diarylheptanoids provides a strong rationale for its further investigation. The proposed screening workflows and potential signaling pathways offer a strategic framework for researchers to systematically explore the therapeutic potential of this natural product. Comprehensive studies are essential to isolate and characterize the activities of this compound, which may lead to the discovery of novel therapeutic agents.

References

Galanganone A: A Comprehensive Technical Review and Research Prospectus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanganone A, a novel chalcone (B49325) bearing a long-chain alkylphenol, has been identified and isolated from the rhizomes of Alpinia galanga. This discovery has opened new avenues for research into the therapeutic potential of this unique natural product. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, isolation, and preliminary biological activities. Detailed experimental protocols for its extraction and characterization are presented, alongside a discussion of its potential mechanisms of action based on related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological applications of this compound.

Introduction

Alpinia galanga, a plant in the ginger family (Zingiberaceae), is widely used in traditional medicine and culinary applications across Southeast Asia. Its rhizomes are a rich source of bioactive compounds, including flavonoids, terpenoids, and phenylpropanoids, which contribute to its various reported therapeutic effects such as anti-inflammatory, antioxidant, and anticancer activities. Recently, a novel series of chalcones, designated Galanganones A, B, and C, were isolated from the rhizomes of this plant, representing a new class of long-chain alkylphenol-coupled chalcones[1][2][3]. This compound, as the primary subject of this review, presents a promising scaffold for the development of new therapeutic agents. This document synthesizes the available information on this compound, with a focus on its chemical characteristics, isolation methodology, and potential biological significance.

Chemical Properties and Structure

This compound is a chalcone, a class of compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. The basic chemical information for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Name | (2E)-1-[2,4-dihydroxy-3-[(2E)-1-(4-hydroxyphenyl)-2-decen-1-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | ChemicalBook |

| CAS Number | 1922129-42-7 | ChemicalBook |

| Molecular Formula | C₃₂H₃₆O₆ | ChemicalBook |

| Molecular Weight | 516.62 g/mol | ChemicalBook |

| Appearance | Yellow powder | BOC Sciences |

| Purity | ≥98% | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces |

Isolation and Structure Elucidation: Experimental Protocol

The isolation and structural characterization of this compound were first described by Yang et al. in the Journal of Asian Natural Products Research in 2015. The following is a detailed methodology based on their report.

Plant Material and Extraction

-

Plant Material: The rhizomes of Alpinia galanga were collected and authenticated.

-

Extraction: The air-dried and powdered rhizomes were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was subjected to further chromatographic separation.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction was chromatographed over a silica gel column using a gradient elution system of petroleum ether-ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest were further purified using a Sephadex LH-20 column with methanol (B129727) as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity of protons and carbons and to fully characterize the structure.

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activities and Potential Mechanisms of Action

While the original publication by Yang et al. focused on the isolation and structure elucidation of Galanganones A, B, and C, it did not report specific quantitative biological activity data for this compound. However, based on the known activities of other chalcones and extracts of Alpinia galanga, several potential pharmacological effects can be inferred.

Chalcones are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. The anti-inflammatory activity of many chalcones is attributed to their ability to modulate key signaling pathways involved in inflammation.

Potential Anti-inflammatory Signaling Pathway

A plausible mechanism of action for this compound's potential anti-inflammatory effects could involve the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines.

The diagram below illustrates a hypothetical signaling pathway that this compound might modulate.

Research Overview and Future Directions

The discovery of this compound presents a significant opportunity for further research and development. To date, the literature on this specific compound is sparse, highlighting a critical need for comprehensive pharmacological evaluation.

Key areas for future research include:

-

Quantitative Biological Evaluation: Systematic screening of this compound against a panel of biological targets to determine its IC₅₀/EC₅₀ values for various activities (e.g., anti-inflammatory, anticancer, antioxidant).

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects, including target identification and pathway analysis.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore the SAR and optimize its pharmacological properties.

-

Total Synthesis: Development of an efficient total synthesis route for this compound to ensure a sustainable supply for research and development, as isolation from natural sources may be limiting.

Conclusion

This compound is a novel chalcone with a unique chemical structure that holds considerable promise for drug discovery. While current knowledge is limited to its isolation and structural characterization, its chemical class suggests a range of potential biological activities. This technical guide provides a foundational overview to stimulate and guide future research into this intriguing natural product. The detailed experimental protocols and proposed mechanisms of action offer a starting point for scientists and researchers to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Galanganone A from Alpinia galanga Rhizomes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of Galanganone A, a bioactive chalcone (B49325), from the rhizomes of Alpinia galanga. The methodologies described herein are based on established phytochemical extraction and purification techniques for flavonoids and related compounds from plant materials.

Introduction

Alpinia galanga, a member of the ginger family, is a perennial herb cultivated in Southeast Asia. Its rhizomes are widely used as a spice and in traditional medicine. The rhizomes are a rich source of various bioactive phytochemicals, including flavonoids, terpenoids, and phenylpropanoids. This compound is a chalcone isolated from the rhizomes of Alpinia galanga and is of interest for its potential pharmacological activities. This protocol details a reproducible method for its extraction, fractionation, and purification.

Data Presentation

The following tables summarize quantitative data derived from studies on the extraction and isolation of flavonoids from Alpinia galanga rhizomes. These values can serve as a benchmark for the expected yield and purity at various stages of the isolation process.

Table 1: Extraction Yield of Total Flavonoids from Alpinia galanga Rhizomes

| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Solid-to-Liquid Ratio | Yield of Total Flavonoids (%) | Reference |

| Reflux Extraction | 40% Ethanol (B145695) | 70 | 3 | 1:20 (g/mL) | 1.40 | [1] |

| Enzymatic Extraction | Water (pH 5.14) | 56.6 | 1.71 | - | 5.08 | [2] |

Table 2: Chromatographic Conditions for the Purification of Flavonoids from Alpinia galanga

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Purity Achieved (%) | Reference |

| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Chloroform-Methanol gradients | TLC with UV | - | [3] |

| Column Chromatography | Silica Gel | Ethyl acetate-Methanol (9:1) | TLC with UV | - | [4] |

Note: Specific purity for this compound is not available in the cited literature; the table reflects general flavonoid purification.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound from Alpinia galanga rhizomes.

1. Plant Material Preparation

-

Collection: Obtain fresh rhizomes of Alpinia galanga.

-

Cleaning and Drying: Thoroughly wash the rhizomes with distilled water to remove soil and other extraneous matter. Slice the rhizomes into thin pieces and air-dry them in the shade at room temperature until they are brittle.

-

Pulverization: Grind the dried rhizome slices into a coarse powder using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.

2. Extraction of Crude Flavonoids

-

Soxhlet Extraction:

-

Weigh 1 kg of the dried, powdered Alpinia galanga rhizomes.

-

Defat the powder by extraction with petroleum ether in a Soxhlet apparatus for 24 hours. This step removes nonpolar compounds.[3]

-

Discard the petroleum ether extract and air-dry the defatted plant material.

-

Extract the defatted powder with methanol (B129727) in the same Soxhlet apparatus for 24 hours.[3]

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a brown, semisolid crude extract.[3]

-

-

Alternative Maceration Method:

-

Macerate the powdered rhizomes in 95% ethanol for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

3. Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in distilled water to form a slurry.

-

Transfer the slurry to a separatory funnel and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Collect each solvent fraction separately. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

-

4. Purification by Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in chloroform.

-

Pack a glass column uniformly with the silica gel slurry.

-

Wash the packed column with chloroform to ensure even packing.

-

-

Sample Loading and Elution:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform.

-

Adsorb the dissolved sample onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.[3]

-

Collect the eluate in fractions of 20-30 mL.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a similar TLC profile corresponding to the target compound.

-

Evaporate the solvent from the combined fractions to obtain a semi-purified sample of this compound.

-

5. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

For higher purity, the semi-purified sample can be subjected to preparative HPLC. The following is a general method that may require optimization for this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water, with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.

-

Detection: UV detector set at a wavelength determined by the UV spectrum of this compound.

-

Procedure:

-

Dissolve the semi-purified sample in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Modulation of GABAAergic/Serotonergic pathways by Alpinia galanga extract.

References

Application Notes and Protocols for the Purification of Galanganone A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone A is a chalcone (B49325) isolated from the rhizomes of Alpinia galanga, a plant widely used in traditional medicine.[1] Chalcones, a class of open-chain flavonoids, are precursors in the biosynthesis of other flavonoids and isoflavonoids and are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2] As interest in the therapeutic potential of natural compounds grows, robust and efficient purification methods are essential for the isolation of bioactive molecules like this compound to enable further pharmacological studies.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the purification of this compound. Additionally, it outlines the known biological signaling pathways associated with closely related chalcones, providing a basis for investigating the mechanism of action of this compound.

Physicochemical Properties of this compound and Related Compounds

A summary of the known physicochemical properties of this compound and the related, well-studied flavonoid galangin (B1674397) is presented in Table 1. This information is critical for the development of an effective HPLC purification method, particularly for selecting an appropriate detection wavelength. Chalcones and flavonoids typically exhibit strong UV absorbance between 240-295 nm (Band II) and 300-380 nm (Band I). The structurally similar compound galangin has absorbance maxima at 261 nm and 351 nm.

| Compound | Chemical Class | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key UV Absorbance Maxima (λmax) | Source |

| This compound | Chalcone | 1922129-42-7 | Not explicitly found | Not explicitly found | Expected in the range of 240-380 nm | Alpinia galanga[1] |

| Galangin | Flavonol | 548-83-4 | C₁₅H₁₀O₅ | 270.24 | 261 nm, 351 nm | Alpinia officinarum[3] |

HPLC Purification Protocol for this compound

This protocol is adapted from established methods for the preparative purification of flavonoids from Alpinia species.[4][5]

Materials and Reagents

-

Crude or partially purified extract of Alpinia galanga rhizomes

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Acetic acid or trifluoroacetic acid (TFA)

-

0.45 µm syringe filters

Instrumentation

-

Preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

-

A C18 reverse-phase preparative HPLC column (e.g., 250 mm x 21 mm, 5 µm particle size).

-

Fraction collector.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Detailed HPLC Method

The following HPLC parameters are recommended as a starting point for the purification of this compound and should be optimized for the specific instrumentation and crude extract being used.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase preparative column (e.g., 250 mm x 21 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% acetic acid or 0.1% TFA |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. A suggested starting gradient is 40-80% B over 30 minutes. |

| Flow Rate | 5-15 mL/min (depending on column dimensions) |

| Column Temperature | 25-35 °C |

| Detection Wavelength | 360 nm (based on typical chalcone/flavonoid absorbance) |

| Injection Volume | Dependent on sample concentration and column capacity |

Protocol Steps

-

Sample Preparation: Dissolve the crude or partially purified extract of Alpinia galanga in a suitable solvent (e.g., methanol) to a high concentration. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

HPLC System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B) until a stable baseline is achieved.

-

Injection and Separation: Inject the filtered sample onto the column and begin the gradient elution program.

-

Fraction Collection: Monitor the chromatogram in real-time and collect fractions corresponding to the peaks of interest. It is advisable to collect fractions throughout the entire run for initial method development.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar mobile phase system to determine the purity of each fraction.

-

Pooling and Evaporation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator or lyophilizer.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways of Chalcones

Chalcones have been shown to possess a range of biological activities, including anti-inflammatory and anticancer effects.[6][7] These activities are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the known effects of other chalcones provide valuable insights.

Anti-inflammatory Signaling Pathways

Chalcones have been reported to exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

Anticancer Signaling Pathways

The anticancer properties of chalcones are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.[6][10]

Conclusion

The HPLC method detailed in this application note provides a robust starting point for the efficient purification of this compound from Alpinia galanga. The successful isolation of this and other bioactive chalcones is crucial for advancing our understanding of their therapeutic potential. The provided signaling pathway diagrams, based on the known activities of related chalcones, offer a framework for investigating the molecular mechanisms underlying the biological effects of this compound. Further optimization of the purification protocol and detailed mechanistic studies will be essential for the development of this compound as a potential therapeutic agent.

References

- 1. This compound | 1922129-42-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Galangin | C15H10O5 | CID 5281616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Mass Spectrometry Analysis of Galanganone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone A is a diarylheptanoid found in the rhizomes of Alpinia galanga. Diarylheptanoids from this plant have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, metabolism research, and quality control of this compound. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), offering a robust method for its identification and quantification in various matrices.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is effective for the extraction of this compound from plasma samples.

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Internal Standard (IS) solution (e.g., Chrysin, 40 ng/mL in methanol)

-

Ultrapure water

-

-

Protocol:

-

To 60 µL of plasma sample, add 150 µL of methanol containing the internal standard.

-

Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in 30 µL of methanol, vortex, and centrifuge again.

-

Inject 10 µL of the resulting supernatant into the LC-MS/MS system for analysis.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm XB-C18).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient can be optimized, for instance, starting from 50% B and increasing to 95% B over a set time.

-

Flow Rate: 0.60 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for metabolite identification.

-

Ion Source Gas: Air

-

Curtain Gas: Nitrogen

-

Collision Energy (CE): Optimized for the specific precursor-to-product ion transitions. For structural elucidation, a range of collision energies can be applied.

-

Declustering Potential (DP): Optimized to minimize in-source fragmentation.

-

Data Presentation

The following table summarizes the expected quantitative data for the mass spectrometry analysis of this compound. The exact m/z values should be determined experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| This compound | [M+H]⁺ | Fragment 1 | 200 | Optimized | Optimized |

| Fragment 2 | 200 | Optimized | Optimized | ||

| Internal Standard | [IS+H]⁺ | IS Fragment 1 | 200 | Optimized | Optimized |

| IS Fragment 2 | 200 | Optimized | Optimized |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

References

Application Notes & Protocols: Quantification of Flavonoids in Alpinia sp. Extracts

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "Galanganone A" did not yield specific quantification protocols. This document provides detailed methods for the quantification of Galangin (B1674397) , a major and structurally related flavonoid found in Alpinia galanga (Greater Galangal) and Alpinia officinarum (Lesser Galangal).[1] These protocols serve as a robust template and can be adapted for the quantification of other flavonoids, such as this compound, with appropriate validation.

Introduction

Alpinia species, commonly known as galangal, are widely used in traditional medicine and cuisine.[2][3] Their rhizomes are a rich source of bioactive compounds, particularly flavonoids, which are investigated for their anti-inflammatory, antioxidant, and anti-cancer properties.[4][5] Galangin is a prominent flavonol found in Alpinia rhizomes. Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies.

This document outlines detailed protocols for the extraction and subsequent quantification of galangin from Alpinia sp. plant material using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Extraction Protocols

The efficient extraction of flavonoids from the plant matrix is the primary step for accurate quantification. The rhizome of the plant is the most common part used.

General Workflow for Extraction

The overall process involves sample preparation, extraction with an appropriate solvent, and purification of the extract.

Protocol: Heat Reflux Extraction

This protocol is adapted from methods used for extracting total flavonoids from Alpinia officinarum.

Materials:

-

Dried, powdered Alpinia sp. rhizome

-

Ethanol (various concentrations, e.g., 40%)

-

Reflux condenser apparatus

-

Heating mantle

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried galangal powder and place it into a round-bottom flask.

-

Add the extraction solvent (e.g., 40% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).

-

Connect the flask to a reflux condenser and heat the mixture in a water bath or using a heating mantle to the desired temperature (e.g., 80°C).

-

Conduct the extraction for a set duration (e.g., 3 hours).

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Store the dried extract at 4°C for further analysis.

Summary of Extraction Conditions

The yield of flavonoids is highly dependent on the extraction parameters.

| Parameter | Condition 1 | Condition 2 |

| Plant Material | Alpinia officinarum Hance | Alpinia galanga (L.) Willd. |

| Solvent | 40% Ethanol | 80:20 Methanol (B129727):Water (v/v) |

| Method | Heat Reflux | Stirring |

| Temperature | 80°C | 25°C |

| Time | 3 hours | 3 hours |

| Solid-Liquid Ratio | 1:20 (g/mL) | 1:10 (g/mL) |

| Resulting Yield | 14.1 mg/g Total Flavonoids | Not specified |

Analytical Quantification Protocols

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantification, while UPLC-MS/MS offers higher sensitivity and specificity.

Protocol: Quantification by HPLC

This protocol is based on a method developed for the determination of galangin in Alpinia officinarum.

Materials & Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., Shim-pack VP-ODS, 250 mm × 2.0 mm, 5 µm)

-

Galangin analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of galangin in methanol. Create a series of calibration standards by serial dilution (e.g., 0.020 to 0.64 mg/mL).

-

Sample Preparation: Accurately weigh the dried plant extract and redissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 15% Acetonitrile + 40% Methanol + 45% Tetrahydrofuran.

-

Gradient: 39%-61% B (0-20 min), 61%-100% B (20-30 min), 100% B (30-40 min).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 2-10 µL.

-

-

Quantification: Inject the standards to generate a calibration curve of peak area versus concentration. Inject the prepared samples. Determine the concentration of galangin in the samples by interpolating their peak areas from the calibration curve.

Protocol: Quantification by UPLC-MS/MS

This protocol provides enhanced sensitivity and is suitable for complex matrices or low-concentration analytes. It is based on methods for analyzing flavonoids and their metabolites.

Materials & Equipment:

-

UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer).

-

UPLC C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Galangin analytical standard.

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

Procedure:

-

Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using LC-MS grade solvents.

-

UPLC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5%-30% B (0-1.5 min), 30%-90% B (1.5-3.0 min), 90%-5% B (3.0-3.5 min).

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 45°C.

-

Injection Volume: 2 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Optimization: Infuse a standard solution of galangin to determine the optimal precursor ion ([M-H]⁻ or [M+H]⁺) and product ions for quantification and confirmation. For example, galangin metabolites have been monitored using precursor-to-product ion pairs like m/z 445.2→269.0.

-

Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Quantification: Generate a calibration curve using the analytical standards. Analyze the samples and quantify galangin based on the peak area of the specific MRM transition.

Analytical Workflow Diagram

Data Presentation

Clear presentation of analytical methods and results is essential for reproducibility and comparison.

Table of Analytical Method Parameters

| Parameter | HPLC Method | UPLC-MS/MS Method |

| Instrument | Agilent 1100 Series | ACQUITY UPLC-ESI-MS/MS |

| Column | Shim-pack VP-ODS (250x2.0mm, 5µm) | ACQUITY UPLC BEH C18 (50x2.1mm, 1.7µm) |

| Mobile Phase | A: 0.1% Acetic AcidB: ACN/MeOH/THF (15/40/45) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |

| Flow Rate | 0.2 mL/min | 0.35 mL/min |

| Detection | UV at 280 nm | MRM Mode (ESI) |

| Linear Range | 0.020 - 0.64 g/L (r=0.9998) | Not specified for Galangin |

| Mean Recovery | 100.7% (RSD 2.82%) | Not specified for Galangin |

Example Quantitative Data

The following table presents example data for the content of galangin found in Alpinia officinarum rhizomes harvested in different months, demonstrating how quantitative results can be reported.

| Harvest Month | Galangin Content (mg/g of dry material) |

| July | 2.63 |

| August | 3.15 |

| September | 4.88 |

| October | 7.52 |

| November | 11.60 |

| December | 9.85 |

Signaling Pathway Involvement

For drug development professionals, understanding the mechanism of action is vital. Galangin has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Galangin has been shown to exert anti-inflammatory and anti-cancer effects by:

-

Inhibiting the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation and survival.

-

Suppressing the NF-κB pathway , a key regulator of inflammation, by preventing the phosphorylation of IκBα and IKKβ.

-

Inducing apoptosis in cancer cells through p53-dependent pathways, involving the upregulation of proteins like Bax.

References

- 1. Alpinia galanga - Wikipedia [en.wikipedia.org]

- 2. Phytochemical analysis, antioxidant, anticancer, and antibacterial potential of Alpinia galanga (L.) rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpinia galanga | Lengkuas | National Parks Board [nparks.gov.sg]

- 4. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing Galangin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galangin (B1674397), a flavonoid compound extracted from the rhizome of Alpinia galanga, has demonstrated significant anti-neoplastic properties in various cancer cell lines.[1][2][3][4][5] These application notes provide detailed protocols for testing the efficacy of galangin in cell culture, focusing on its ability to induce apoptosis and cell cycle arrest. The described experimental workflows are essential for researchers investigating the therapeutic potential of galangin and its derivatives.

Mechanism of Action

Galangin exerts its anti-cancer effects through the modulation of several key signaling pathways. It has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[4] In ovarian cancer cells, galangin activates the intrinsic apoptotic pathway by up-regulating Bax and the extrinsic pathway by up-regulating DR5, both in a p53-dependent manner.[4] Furthermore, galangin can inhibit the Akt/p70S6K pathway, which is crucial for cell survival.[4] In breast cancer cells, galangin has been shown to potentiate TRAIL-induced apoptosis by activating AMPK signaling.[6] Studies in lymphoma cells suggest the involvement of the PI3K-Akt and MAPK signaling pathways in galangin's anti-proliferative activity.[1][7]

Data Presentation

Table 1: Cytotoxic Effects of Galangin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A2780/CP70 | Platinum-Resistant Ovarian Cancer | 42.3 | 24 | [4] |

| OVCAR-3 | Platinum-Resistant Ovarian Cancer | 34.5 | 24 | [4] |

| Raji | Burkitt's Lymphoma | Not specified, but induced apoptosis at IC50 | 48 | [2] |

| Daudi | Burkitt's Lymphoma | Not specified, but induced apoptosis at IC50 | 48 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of galangin on cell viability and to determine its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10]

Materials:

-